molecular formula C12H14O2 B8562244 5-benzyloxypent-3-en-2-one CAS No. 60656-88-4

5-benzyloxypent-3-en-2-one

Cat. No.: B8562244
CAS No.: 60656-88-4
M. Wt: 190.24 g/mol
InChI Key: CFZZYECNEFOQSS-UHFFFAOYSA-N
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Description

5-benzyloxypent-3-en-2-one is an organic compound characterized by a benzyloxy group attached to a pentenone backbone. This compound is of interest due to its unique structure, which combines aromatic and aliphatic elements, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyloxypent-3-en-2-one typically involves the reaction of benzyl alcohol with pent-3-en-2-one under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of the pentenone to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-benzyloxypent-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzyloxy-substituted alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions employed.

Scientific Research Applications

5-benzyloxypent-3-en-2-one is utilized in various fields of scientific research:

Mechanism of Action

The mechanism by which 5-benzyloxypent-3-en-2-one exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzyloxy)propan-2-one
  • 3-(Benzyloxy)propanal
  • 5-(Benzyloxy)pent-2-en-1-ol

Uniqueness

5-benzyloxypent-3-en-2-one is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its combination of an aromatic benzyloxy group with an aliphatic pentenone backbone provides versatility that is not commonly found in similar compounds .

Properties

CAS No.

60656-88-4

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

5-phenylmethoxypent-3-en-2-one

InChI

InChI=1S/C12H14O2/c1-11(13)6-5-9-14-10-12-7-3-2-4-8-12/h2-8H,9-10H2,1H3

InChI Key

CFZZYECNEFOQSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CCOCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzyloxyacetaldehyde (0.90 g; 6.0 mmol) and dimethyl(2-oxomethyl)phosphonate (1.0 g; 6.0 mmol) were dissolved in a mixture of tetrahydrofuran (25 ml) and water (20 ml). 1N Aqueous potassium hydroxide (6 ml) was added and the mixture was stirred for 30 min. Dichloromethane (50 ml) was added and the organic phase was separated, dried (MgSO4) and evaporated in vacuo leaving 5-benzyloxypent-3-en-2-one.
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
dimethyl(2-oxomethyl)phosphonate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

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